molecular formula C26H25N7S B3035599 2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 337928-51-5

2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No. B3035599
CAS RN: 337928-51-5
M. Wt: 467.6 g/mol
InChI Key: RAMXAHALTMFGQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a one-pot, catalyst-free procedure at room temperature. The reaction combines dibenzoylacetylene with triazole derivatives to yield the desired product. This efficient methodology ensures excellent yields and simplifies the synthetic process .


Molecular Structure Analysis

The molecular structure of 2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine features a triazolo[1,5-a]pyrimidine core, with the benzhydrylpiperazino and thienyl moieties attached. Single crystal X-ray diffraction studies have confirmed the arrangement of atoms in the compound .


Chemical Reactions Analysis

The compound’s chemical reactivity remains an area of interest. It participates in various reactions, including oxidative coupling, N-N bond formation, and other transformations. Further investigations are needed to explore its full reactivity profile .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 584.689 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and structural analysis of related compounds have been a significant area of research. For instance, novel syntheses of thieno[3,2-e][1,2,4]Triazolo[1,5-c]pyrimidin-5(6H)-ones and their derivatives have been explored as potential xanthine oxidase inhibitors (Nagamatsu et al., 2007). Additionally, the creation of new ring systems through synthesis and isomerization techniques has been documented, such as in the case of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (Rashad et al., 2014).

Potential Medicinal Applications

  • Compounds in this class have shown potential as antimicrobial agents. For example, the antimicrobial activity of synthesized [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been investigated (El-Agrody et al., 2001). Moreover, certain newly synthesized compounds have exhibited moderate effects against bacterial and fungal species, highlighting their potential in addressing microbial resistance (Abdel‐Aziz et al., 2008).

Advanced Synthesis Techniques

  • Research has also focused on advanced synthesis methods for these compounds. For instance, microwave-assisted synthesis techniques have been developed to create fused heterocycles incorporating specific moieties, demonstrating the evolution of synthesis techniques in this area (Shaaban, 2008).

Applications in Cardiovascular Research

  • Some derivatives have been studied as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential as new cardiovascular agents. This highlights their potential therapeutic applications in cardiovascular diseases (Novinson et al., 1982).

Exploration of Novel Derivatives

  • The exploration of novel derivatives has been a continuous effort. For example, research on fused isolated azoles and N-heteroaryl derivatives based on 2-Methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine shows the diversity in the structural modification and potential applications of these compounds (El Azab & Elkanzi, 2014).

Mechanism of Action

2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine exhibits potential as a c-Met kinase inhibitor . It demonstrates excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with low IC50 values. Dose-dependent experiments, fluorescence staining, cell cycle assays, and docking studies support its role as a promising therapeutic agent .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7S/c27-24-22(21-11-16-34-18-21)17-28-25-29-26(30-33(24)25)32-14-12-31(13-15-32)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16-18,23H,12-15,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMXAHALTMFGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=C(C=NC3=N2)C4=CSC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
Reactant of Route 2
2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
Reactant of Route 3
2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
Reactant of Route 4
Reactant of Route 4
2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
Reactant of Route 5
2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
Reactant of Route 6
Reactant of Route 6
2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

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